Germacrene D

Catalog No.
S624128
CAS No.
23986-74-5
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Germacrene D

CAS Number

23986-74-5

Product Name

Germacrene D

IUPAC Name

(1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+/t15-/m0/s1

InChI Key

GAIBLDCXCZKKJE-AVTIRSPBSA-N

SMILES

CC1=CCCC(=C)C=CC(CC1)C(C)C

Synonyms

[S-(E,E)]-1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene;(-)-Germacra-1(10),4(15),5-triene; (-)-Germacrene D; Germacrene D;[s-(E,E)]-1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecyldidiene;

Canonical SMILES

CC1=CCCC(=C)C=CC(CC1)C(C)C

Isomeric SMILES

C/C/1=C\CCC(=C)C=C[C@@H](CC1)C(C)C

Germacrene D is a sesquiterpene hydrocarbon with the molecular formula C15_{15}H24_{24}. It is a colorless liquid characterized by its distinctive aroma and is predominantly found in the essential oils of various plants, including ginger, turmeric, and patchouli. Germacrene D plays a significant role in plant defense mechanisms, exhibiting antimicrobial and insecticidal properties. Its structure consists of a bicyclic framework, which contributes to its unique chemical behavior and biological activity .

The exact mechanism by which (-)-Germacrene D exerts its insecticidal effects is still under investigation. Research suggests it may interfere with insect hormones or disrupt their cell membranes.

  • Data on the specific toxicity of (-)-Germacrene D is limited. However, as a terpene, it may cause skin irritation or allergic reactions upon contact.

Plant Production and Defense Mechanisms:

(-)-Germacrene D is a sesquiterpene, a type of organic compound found in many plants []. It is a constituent of essential oils in various plant species, including:

  • Red deadnettle (Lamium purpureum) []
  • Hedgenettles (Stachys species) []
  • Clausena anisata []
  • Patchouli (Pogostemon cablin) []

Research suggests that (-)-Germacrene D plays a role in plant defense mechanisms. Studies have shown that it can exhibit:

  • Antimicrobial activity: Inhibiting the growth of bacteria and fungi [, ]
  • Insecticidal activity: Repelling or killing insects []

These properties may help plants to defend themselves against pathogens and herbivores.

Potential Biological Activities:

Research is ongoing to explore the potential biological activities of (-)-Germacrene D. Some studies have investigated its effects on:

  • Inflammation: Some studies suggest that (-)-Germacrene D may have anti-inflammatory properties []. However, more research is needed to confirm these findings and understand the mechanisms involved.
  • Cancer: Limited research suggests that (-)-Germacrene D may have anti-cancer properties []. However, these studies are preliminary and further investigation is necessary.
, primarily due to its multiple double bonds. Key types of reactions include:

  • Oxidation: This process converts germacrene D into oxygenated derivatives such as alcohols, ketones, and acids. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: Germacrene D can undergo reduction reactions that modify its double bonds, leading to the formation of saturated derivatives. Reducing agents like lithium aluminum hydride are typically employed.
  • Substitution: Substitution reactions introduce different functional groups into the molecule, altering its chemical properties. Various reagents such as halogens can be utilized under specific conditions .

These reactions allow for the derivatization of germacrene D, enabling the synthesis of compounds with tailored properties for various applications.

Germacrene D exhibits a range of biological activities:

  • Antimicrobial Properties: It has demonstrated effectiveness against various microorganisms, making it a candidate for developing natural antimicrobial agents.
  • Anti-inflammatory Effects: Research indicates that germacrene D can modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.
  • Antioxidant Activity: The compound also shows antioxidant properties, which may contribute to its protective effects against oxidative stress .

These biological activities have sparked interest in germacrene D for applications in medicine and natural product chemistry.

Germacrene D can be synthesized through several methods:

  • Natural Extraction: The most common method involves extracting germacrene D from essential oils using steam distillation or solvent extraction. Plants such as ginger and patchouli are rich sources of this compound.
  • Biosynthesis: In plants, germacrene D is synthesized from farnesyl diphosphate through enzymatic cyclization catalyzed by germacrene D synthase. This enzyme facilitates the conversion of farnesyl diphosphate to germacrene D while releasing diphosphate .
  • Chemical Synthesis: Laboratory synthesis may involve organic solvents and catalysts under controlled conditions to replicate natural biosynthetic pathways.

These methods allow for both the isolation of germacrene D from natural sources and its synthesis in the laboratory.

Germacrene D finds diverse applications across various fields:

  • Fragrance Industry: Due to its pleasant aroma, it is commonly used in perfumes and scented products.
  • Food Industry: It serves as a flavoring agent in food products.
  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
  • Agriculture: Germacrene D is explored for use in natural pesticides and insect repellents due to its insecticidal properties .

These applications highlight the compound's versatility and significance in both industrial and medicinal contexts.

Studies have shown that germacrene D interacts with various biological systems:

  • Olfactory Receptor Activation: Research indicates that germacrene D activates specific olfactory receptors in insects, influencing behavior such as attraction and oviposition. For instance, it has been shown to attract tobacco budworm moths significantly when released from host plants .
  • Microbial Interactions: The compound's antimicrobial properties suggest potential interactions with microbial cell membranes or metabolic pathways, although specific mechanisms are still under investigation .

These interactions underscore the ecological importance of germacrene D in plant-insect relationships and its potential as a bioactive compound.

Germacrene D shares structural similarities with other compounds in the germacrene family. Notable similar compounds include:

Compound NameStructure TypeUnique Features
Germacrene ASesquiterpeneExhibits different biological activities; less potent than germacrene D.
Germacrene BSesquiterpeneSimilar core structure but varies in stereochemistry; distinct aroma profile.
Germacrene CSesquiterpeneLess studied; potential differences in biological activity compared to germacrene D.

While all these compounds share a similar core structure, germacrene D is unique due to its specific stereochemistry, which significantly influences its biological activity and aroma profile. Compared to its analogs, it often exhibits stronger antimicrobial and anti-inflammatory properties, making it particularly valuable in various applications .

XLogP3

4.7

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Heavy Atom Count

15

UNII

V2I9ATG34E

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 46 of 87 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 41 of 87 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Germacrene D
(-)-germacrene D

Use Classification

Fragrance Ingredients

Dates

Modify: 2024-04-14
Jiang et al. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme Nature Chemical Biology, doi: 10.1038/NChemBio.2007.29, published online 16 September 2007. http://www.nature.com/naturechemicalbiology

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